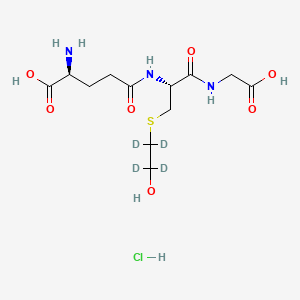

S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H22ClN3O7S |

|---|---|

Molecular Weight |

391.86 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride |

InChI |

InChI=1S/C12H21N3O7S.ClH/c13-7(12(21)22)1-2-9(17)15-8(6-23-4-3-16)11(20)14-5-10(18)19;/h7-8,16H,1-6,13H2,(H,14,20)(H,15,17)(H,18,19)(H,21,22);1H/t7-,8-;/m0./s1/i3D2,4D2; |

InChI Key |

QRFINCSKCRZION-MRMWEUCVSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O.Cl |

Canonical SMILES |

C(CC(=O)NC(CSCCO)C(=O)NCC(=O)O)C(C(=O)O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride: The Gold Standard for Biomarker Quantification

Abstract

This technical guide provides a comprehensive overview of S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride, a critical tool in the field of toxicology and clinical research. We delve into the rationale behind its use, its physicochemical properties, and its application as a stable isotope-labeled internal standard for the precise quantification of its non-labeled counterpart, S-(2-Hydroxyethyl)glutathione (HEG). This guide offers researchers, scientists, and drug development professionals a detailed protocol for the analysis of HEG in biological matrices using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the highest standards of scientific integrity and accuracy.

Introduction: The Significance of S-(2-Hydroxyethyl)glutathione (HEG) and its Labeled Analog

1.1. HEG as a Key Biomarker of Ethylene Oxide Exposure

S-(2-Hydroxyethyl)glutathione (HEG) is a pivotal metabolite formed in the body following exposure to ethylene oxide, a widely used industrial chemical and sterilant. Ethylene oxide is a known human carcinogen, making the monitoring of exposure levels in occupational settings and the general population a critical public health concern.[1][2][3] The primary detoxification pathway for ethylene oxide involves its conjugation with the endogenous antioxidant glutathione (GSH), a reaction catalyzed by the glutathione S-transferase (GST) enzyme family.[1][2] This process yields HEG, which is subsequently metabolized and excreted. Therefore, the accurate quantification of HEG in biological fluids such as urine serves as a reliable biomarker for assessing an individual's exposure to ethylene oxide.[4]

1.2. The Principle of Isotope Dilution Mass Spectrometry

To achieve the highest level of accuracy and precision in quantifying endogenous metabolites like HEG, the gold-standard analytical technique is isotope dilution mass spectrometry (IDMS).[5] This method relies on the use of a stable isotope-labeled (SIL) internal standard, which is a version of the target analyte chemically identical to the endogenous compound but with a slightly higher molecular weight due to the incorporation of heavy isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).

This compound serves this exact purpose. It is added to a biological sample at a known concentration at the very beginning of the sample preparation process. Because the SIL standard is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during LC-MS/MS analysis. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the SIL internal standard, one can calculate the concentration of the endogenous analyte with exceptional accuracy, effectively canceling out most sources of experimental error.[6]

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is essential for its proper handling, storage, and application in analytical methods.

| Property | Value | Source(s) |

| Synonyms | L-gamma-Glutamyl-S-(2-hydroxyethyl-d4)-L-cysteinylglycine Hydrochloride | [7][8] |

| Molecular Formula | C₁₂D₄H₁₇N₃O₇S · HCl | [7] |

| Molecular Weight | 391.86 g/mol | [7][8] |

| Unlabeled CAS Number | 28747-20-8 | [8] |

| Appearance | White to Off-White Solid | [9] |

| Storage Conditions | 2-8°C, Hygroscopic, Under Inert Atmosphere | [9] |

The Analytical Workflow: From Sample to Result

The quantification of HEG using its deuterated internal standard is a multi-step process that demands meticulous execution. The following diagram and protocol outline a validated workflow for the analysis of HEG in urine.

Caption: Workflow for HEG quantification using a deuterated internal standard.

3.1. Detailed Experimental Protocol

This protocol is a representative method synthesized from established analytical chemistry principles for glutathione and its derivatives.[10][11][12] Researchers should perform their own validation.

1. Preparation of Standards and Quality Controls (QCs):

- Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

- Prepare a separate stock solution of non-labeled S-(2-Hydroxyethyl)glutathione.

- From the non-labeled stock, create a series of calibration standards by serial dilution in a surrogate matrix (e.g., synthetic urine or a pooled urine sample known to be free of the analyte).

- Prepare at least three levels of QC samples (low, medium, high) in the same surrogate matrix.

2. Sample Preparation:

- Thaw frozen urine samples on ice.

- To a 100 µL aliquot of each urine sample, calibrator, and QC, add a precise volume (e.g., 10 µL) of the this compound internal standard working solution. Vortex briefly.

- Causality: Adding the internal standard at the earliest stage ensures it undergoes all subsequent sample processing steps alongside the native analyte, which is the core principle of accurate isotope dilution.[5]

- Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds.

- Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

- Carefully transfer the supernatant to a new tube for further cleanup.

3. Solid Phase Extraction (SPE) - Optional but Recommended:

- Condition a mixed-mode or reversed-phase SPE cartridge according to the manufacturer's instructions.

- Load the supernatant from the previous step onto the SPE cartridge.

- Wash the cartridge with a weak organic solvent to remove interferences.

- Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

- Causality: SPE is a crucial step for removing salts and other matrix components that can interfere with LC-MS/MS analysis and cause ion suppression.[10]

4. Evaporation and Reconstitution:

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 98% Water with 0.1% Formic Acid, 2% Acetonitrile). This step concentrates the sample and ensures compatibility with the LC system.

3.2. LC-MS/MS Instrumental Analysis

The analysis is performed using a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

| Parameter | Typical Setting | Rationale |

| LC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for polar, water-soluble compounds like glutathione derivatives.[12] |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidification promotes better peak shape and ionization efficiency in positive ion mode. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic solvent used to elute the compounds from the C18 column. |

| Gradient | Start at low %B, ramp up to elute analytes, then re-equilibrate | A gradient is necessary to separate the analyte from early-eluting salts and late-eluting interferences. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Glutathione and its derivatives readily form protonated molecules [M+H]⁺. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[11] |

MRM Transitions: MRM transitions must be empirically determined and optimized on the specific mass spectrometer being used. The values below are illustrative.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| S-(2-Hydroxyethyl)glutathione (Analyte) | 352.1 | 179.1 |

| S-(2-Hydroxyethyl)glutathione-d4 (IS) | 356.1 | 179.1 |

-

Precursor Ion: Represents the protonated molecule [M+H]⁺.

-

Product Ion: Represents a characteristic fragment generated by collision-induced dissociation (CID) in the mass spectrometer. For glutathione conjugates, a common and stable fragment corresponds to the pyroglutamyl moiety.[11][13]

Data Analysis and Quality Control

4.1. Quantification

The concentration of HEG in an unknown sample is determined by first calculating the peak area ratio of the analyte to the internal standard. This ratio is then plotted against the known concentrations of the prepared calibration standards to generate a linear regression curve. The concentration of the unknown sample is then interpolated from this curve.

4.2. Self-Validating System: Ensuring Trustworthiness

A robust analytical method must include self-validating checks to ensure the integrity of the data.

-

Internal Standard Response: The peak area of the S-(2-Hydroxyethyl)glutathione-d4 internal standard should be consistent across all samples in a batch. Significant deviation in a single sample may indicate a problem with that sample's preparation (e.g., an injection error or severe matrix effects).

-

Quality Controls: The calculated concentrations of the low, medium, and high QCs must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value). Failure to meet this criterion may invalidate the entire analytical run.[5]

-

Retention Time: The retention times of the analyte and internal standard should be consistent and match those of the calibration standards.

-

Isotopic Purity: The SIL standard must be of high isotopic purity to prevent contribution to the analyte signal. This is typically guaranteed by the manufacturer.

Conclusion

This compound is an indispensable tool for researchers in toxicology, epidemiology, and clinical chemistry. Its use as a stable isotope-labeled internal standard within an isotope dilution LC-MS/MS workflow represents the pinnacle of analytical rigor for the quantification of S-(2-Hydroxyethyl)glutathione. By correcting for variations in sample preparation and instrumental analysis, this method provides the accuracy, precision, and reliability required to confidently assess human exposure to ethylene oxide and to advance our understanding of its metabolic pathways and associated health risks.

References

-

S-(2-Hydroxyethyl)glutathione Hydrochloride. Pharmaffiliates. [Link]

-

Previs, S. F., & Kelley, M. (2008). Estimating glutathione synthesis with deuterated water: A model for peptide biosynthesis. Analytical Biochemistry, 379(1), 83–89. [Link]

-

Haufroid, V., Merz, B., Hofmann, A., Tschopp, A., Lison, D., & Hotz, P. (2007). Exposure to Ethylene Oxide in Hospitals: Biological Monitoring and Influence of Glutathione S-Transferase and Epoxide Hydrolase Polymorphisms. Cancer Epidemiology, Biomarkers & Prevention, 16(4), 796–802. [Link]

-

Haufroid, V., Merz, B., Hofmann, A., Tschopp, A., Lison, D., & Hotz, P. (2007). Exposure to Ethylene Oxide in Hospitals: Biological Monitoring and Influence of Glutathione S-Transferase and Epoxide Hydrolase. Cancer Epidemiology, Biomarkers & Prevention, 16(4), 796-802. [Link]

-

Previs, S. F., & Kelley, M. (2008). Estimating glutathione synthesis with deuterated water: a model for peptide biosynthesis. PubMed. [Link]

-

Thibon, C., et al. (2010). Straightforward synthesis of deuterated precursors to demonstrate the biogenesis of aromatic thiols in wine. PubMed. [Link]

-

Haufroid, V., et al. (2007). Exposure to ethylene oxide in hospitals: biological monitoring and influence of glutathione S-transferase and epoxide hydrolase polymorphisms. PubMed. [Link]

-

Haufroid, V., et al. (2016). Exposure to Ethylene Oxide in Hospitals: Biological Monitoring and Influence of Glutathione S-Transferase and Epoxide Hydrolase Polymorphisms. ResearchGate. [Link]

-

S-(2-Hydroxyethyl)glutathione. Pharmaffiliates. [Link]

-

Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Ethylene Oxide. NCBI Bookshelf. [Link]

-

Rebrin, I., & Sohal, R. S. (2013). Methods for the Determination of Plasma or Tissue Glutathione Levels. PMC. [Link]

-

Synthesis of deuterated metabolites. Hypha Discovery. [Link]

-

Al-Farasi, H., et al. (2016). Analytical methods for determination of glutathione and glutathione disulfide in pharmaceuticals and biological fluids. Semantic Scholar. [Link]

-

Wu, G., et al. (2018). Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization With o-Phthalaldehyde. PubMed. [Link]

-

Zhu, P., et al. (2008). Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC. [Link]

-

Camera, E., & Picardo, M. (2002). Analytical methods to investigate glutathione and related compounds in biological and pathological processes. PubMed. [Link]

-

Kreitman, G. Y., et al. (2022). A fast, sensitive and reproducible method using LC-MS/MS for simultaneous quantification of glutathione (GSH), glutathione disulfide (GSSG) and glutathione-S-sulfonate (GSSO3H). Food Chemistry, 373, 131441. [Link]

-

Motta, M., et al. (2022). Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices. PMC. [Link]

-

Squellerio, I., et al. (2012). Direct glutathione quantification in human blood by LC-MS/MS: comparison with HPLC with electrochemical detection. Semantic Scholar. [Link]

-

Gram, M., & Rist, R. (2014). Quantitation of glutathione and its oxidation products in erythrocytes by multiple-label stable-isotope dilution. PubMed. [Link]

-

Wang, T. (2020). Mass spectrometry-based method development for glutathione determination and 13C-tracer analysis in cultured cells. University of Bonn. [Link]

-

Bouligand, J., et al. (2006). Liquid chromatography-tandem mass spectrometry assay of reduced and oxidized glutathione and main precursors in mice liver. ResearchGate. [Link]

- CN107573402A - A kind of synthetic method of glutathione.

-

van der Stelt, I., et al. (2019). An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells. PMC. [Link]

-

S-Hydroxy-Glutathione. PubChem. [Link]

-

Elfarra, A. A., & Guengerich, F. P. (1988). Identification of the reactive glutathione conjugate S-(2-chloroethyl)glutathione in the bile of 1-bromo-2-chloroethane-treated rats by high-pressure liquid chromatography and precolumn derivatization with o-phthalaldehyde. PubMed. [Link]

-

Wijesooriya, C. S., et al. (2020). Quantitative mass spectrometry imaging of glutathione in healthy and cancerous hen ovarian tissue sections by infrared matrix-assisted laser desorption electrospray ionization (IR-MALDESI). Analyst, 145(15), 5125-5133. [Link]

-

Rocchi, M., et al. (2023). Enhanced-Precision Measurement of Glutathionyl Hemoglobin by MALDI-ToF MS. MDPI. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Exposure to ethylene oxide in hospitals: biological monitoring and influence of glutathione S-transferase and epoxide hydrolase polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Ethylene Oxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of glutathione and its oxidation products in erythrocytes by multiple-label stable-isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [lgcstandards.com]

- 8. scbt.com [scbt.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Analytical methods to investigate glutathione and related compounds in biological and pathological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agroscope.admin.ch [agroscope.admin.ch]

biological significance of S-(2-Hydroxyethyl)glutathione

Technical Whitepaper: The Biological & Toxicological Significance of S-(2-Hydroxyethyl)glutathione (HEG)

Executive Summary

S-(2-Hydroxyethyl)glutathione (HEG) is a critical thioether metabolite formed via the conjugation of glutathione (GSH) with ethylene oxide (EtO) or ethylene dibromide (EDB). As a stable downstream product of alkylating agents, HEG serves as a pivotal biomarker for assessing exposure to genotoxic carcinogens in occupational and environmental toxicology.

This guide provides a comprehensive technical analysis of HEG, detailing its mechanistic formation, dualistic role in detoxification versus bioactivation, and validated LC-MS/MS protocols for its quantification in biological matrices.

Part 1: Mechanistic Formation & Metabolism

HEG is not merely a waste product; its formation pathway elucidates the toxicokinetics of volatile organic compounds. The synthesis occurs primarily in the cytosol and is catalyzed by Glutathione S-Transferases (GSTs), specifically the Theta (GSTT1) and Mu (GSTM1) classes.

The Dual Origins of HEG

-

From Ethylene Oxide (EtO):

-

Mechanism: Direct nucleophilic attack of the thiolate anion of GSH on the strained epoxide ring of EtO.

-

Significance: This is a pure detoxification pathway. The reactive epoxide is neutralized, preventing DNA alkylation.

-

-

From 1,2-Dibromoethane (EDB):

-

Mechanism: EDB undergoes GSH conjugation to form S-(2-bromoethyl)glutathione. This intermediate is unstable and acts as a "half-mustard," spontaneously cyclizing to form a highly reactive episulfonium ion .

-

Fate: The episulfonium ion can either alkylate DNA (forming N7-guanyl adducts) or undergo hydrolysis to form HEG.

-

Significance: Here, HEG represents the "safe" hydrolysis of a reactive intermediate. However, its presence implies that the organism was transiently exposed to the DNA-damaging episulfonium species.

-

Downstream Metabolism (Mercapturic Acid Pathway)

Once formed, HEG is exported from the cell and processed by extracellular enzymes:

- -Glutamyl Transpeptidase (GGT): Removes the glutamate moiety.

-

Cysteinylglycinase (Dipeptidase): Cleaves the glycine, yielding S-(2-hydroxyethyl)cysteine (HEC).

-

N-Acetyltransferase (NAT): Acetylates HEC in the kidney/liver to form N-acetyl-S-(2-hydroxyethyl)cysteine (NA-HEC) , also known as 2-hydroxyethyl mercapturic acid (HEMA), which is excreted in urine.

Visualization: Metabolic Pathway of HEG

Figure 1: Metabolic pathways leading to the formation of S-(2-Hydroxyethyl)glutathione (HEG) from Ethylene Oxide and 1,2-Dibromoethane.

Part 2: Biological Significance & Toxicology[2]

Biomarker of Exposure vs. Effect

-

Exposure Biomarker: HEG levels in blood or tissue directly correlate with the internal dose of EtO or EDB. Unlike DNA adducts, which persist and indicate damage, HEG indicates flux through the detoxification pathway.

-

Endogenous Background: Small amounts of HEG are detectable in unexposed individuals due to endogenous ethylene production (lipid peroxidation, gut flora), which is oxidized to EtO. Background levels must be subtracted during occupational monitoring.

The "Detoxification Paradox" with EDB

For Ethylene Oxide, high HEG levels indicate successful detoxification. However, for EDB, HEG formation implies the prior existence of the episulfonium ion. Therefore, while HEG itself is non-toxic, its stoichiometric equivalent represents a "near-miss" event where the reactive intermediate was hydrolyzed rather than binding to DNA.

Part 3: Analytical Methodologies (LC-MS/MS)

Quantification of HEG requires high sensitivity due to its hydrophilic nature and low physiological concentrations (nM range).

Sample Preparation Strategy

Direct protein precipitation is preferred over Solid Phase Extraction (SPE) for HEG due to its high polarity, which leads to poor retention on standard C18 SPE cartridges.

| Step | Protocol | Rationale |

| 1. Lysis/Precipitation | Add 3:1 (v/v) ice-cold Acetonitrile containing 1% Formic Acid to tissue homogenate or blood. | Precipitates proteins while acid stabilizes the thioether bond. |

| 2. Internal Standard | Spike with isotopically labeled | Corrects for matrix effects and ionization suppression. |

| 3. Centrifugation | 15,000 x g for 10 min at 4°C. | Removes protein pellets. |

| 4. Supernatant | Evaporate under N | Concentrates sample for higher sensitivity. |

LC-MS/MS Parameters

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for retaining polar GSH conjugates.

-

Recommended: Waters BEH Amide or Phenomenex Kinetex HILIC.

-

-

Mobile Phase:

-

A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Ionization: ESI Positive Mode.

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |

| HEG | 352.1 | 223.1 | 20-25 | Loss of Glutamate (Neutral Loss 129) |

| HEG (Qual) | 352.1 | 179.1 | 30 | Formation of Cys-Gly fragment |

| HEG (Qual) | 352.1 | 277.1 | 15 | Loss of Glycine (Neutral Loss 75) |

Visualization: Analytical Workflow

Figure 2: Step-by-step analytical workflow for the extraction and quantification of HEG.

Part 4: Experimental Protocols

Synthesis of HEG Standard

To ensure accurate quantification, researchers often need to synthesize their own standards if commercial stock is unavailable or cost-prohibitive.

Reagents:

-

L-Glutathione (reduced)[1]

-

2-Bromoethanol

-

Sodium Hydroxide (NaOH)

Protocol:

-

Dissolution: Dissolve 1.0 g (3.25 mmol) of L-Glutathione in 10 mL of deoxygenated water.

-

pH Adjustment: Adjust pH to 8.5–9.0 using 2M NaOH. Critical: Do not exceed pH 10 to prevent oxidation to GSSG.

-

Alkylation: Add 2-Bromoethanol (4.0 mmol, slight excess) dropwise while stirring.

-

Incubation: Stir at room temperature for 2 hours. Monitor pH and maintain at 8.5.

-

Purification: Acidify to pH 3.0 with dilute HCl. Precipitate with cold ethanol or purify via preparative HPLC (C18 column, water/methanol gradient).

-

Validation: Confirm structure via MS (m/z 352.1) and NMR.

In Vitro GST Activity Assay

Objective: Determine the catalytic efficiency of GSTs in forming HEG from Ethylene Oxide.

-

Reaction Mix: Phosphate buffer (100 mM, pH 7.4), 5 mM GSH, and cytosolic fraction (or recombinant GSTT1).

-

Initiation: Add Ethylene Oxide (dissolved in cold water) to a final concentration of 1-10 mM.

-

Incubation: 37°C for 5–30 mins.

-

Termination: Add equal volume of ice-cold Acetonitrile containing internal standard.

-

Analysis: Proceed to LC-MS/MS workflow described in Section 3.

References

-

Van Bladeren, P. J., et al. (1981). The metabolic formation of N-acetyl-S-2-hydroxyethyl-L-cysteine from tetradeutero-1,2-dibromoethane. Relative importance of oxidation and glutathione conjugation in vivo. Biochemical Pharmacology.[2] Link

-

Inskeep, P. B., & Guengerich, F. P. (1984). Glutathione-mediated binding of dibromoalkanes to DNA: specificity of rat glutathione S-transferases and binding of a new conjugate to DNA. Carcinogenesis. Link

-

Fennell, T. R., & Brown, C. D. (2001). A physiological toxicokinetic model for exogenous and endogenous ethylene and ethylene oxide in rat, mouse, and human: formation of 2-hydroxyethyl adducts with hemoglobin and DNA. Toxicology and Applied Pharmacology. Link

-

Marsden, D. A., et al. (2009). Dose-response relationships for N7-(2-hydroxyethyl)guanine formation in rats exposed to ethylene oxide. Chemical Research in Toxicology. Link

-

Centers for Disease Control and Prevention (CDC). (2022). Ethylene Oxide: Biomonitoring Summary.Link

-

Santa Cruz Biotechnology. S-(2-Hydroxyethyl)glutathione Hydrochloride Product Data.Link

Sources

Technical Guide: S-(2-Hydroxyethyl)glutathione (HEG) as a Mechanistic Biomarker of Exposure

The following technical guide details the use of S-(2-Hydroxyethyl)glutathione (HEG) as a biomarker for exposure to alkylating agents, specifically ethylene oxide (EtO) and ethylene dibromide (EDB).

Executive Summary

S-(2-Hydroxyethyl)glutathione (HEG) is the primary intracellular conjugate formed when the alkylating agent ethylene oxide (EtO) reacts with glutathione (GSH). Unlike its downstream urinary metabolite, S-(2-hydroxyethyl)mercapturic acid (HEMA), HEG represents the direct biologically effective dose within the target tissue (e.g., lung, liver, blood).

While HEMA is the standard for non-invasive compliance monitoring, HEG is the superior biomarker for mechanistic toxicology and susceptibility phenotyping . It directly reflects the activity of Glutathione S-Transferase Theta 1 (GSTT1), the enzyme responsible for detoxification. This guide provides the mechanistic basis and a validated LC-MS/MS workflow for the quantification of HEG in biological matrices.

Mechanistic Foundation

The formation of HEG is a detoxification event that paradoxically serves as a proxy for genotoxic risk in GSTT1-null individuals (who cannot form HEG and thus accumulate the parent alkylator).

The Alkylation Pathway

Ethylene oxide is a direct-acting alkylating agent. Upon entry into the cell, it follows two major pathways:

-

Hydrolysis: Spontaneous or Epoxide Hydrolase-mediated conversion to ethylene glycol.

-

Conjugation: GSTT1-mediated conjugation with GSH to form HEG .

HEG is subsequently processed by the mercapturic acid pathway for excretion.

Pathway Visualization

The following diagram illustrates the metabolic flux from exposure to excretion.

Figure 1: The metabolic fate of Ethylene Oxide. HEG is the proximal conjugate formed in the cytosol, serving as the direct precursor to the urinary metabolite HEMA.

Analytical Methodology: LC-MS/MS Quantification

Quantifying HEG requires strict control over sample preparation to prevent oxidation of the thiol moiety (though blocked by the hydroxyethyl group) and enzymatic degradation during lysis.

Experimental Design & Reagents

-

Target Analyte: S-(2-Hydroxyethyl)glutathione (MW 351.4 Da).

-

Internal Standard (IS): S-(2-Hydroxyethyl)glutathione-d4 or Glutathione-13C2,15N (surrogate).

-

Matrix: Lung tissue, Liver tissue, or Erythrocyte lysate.

-

Instrumentation: Triple Quadrupole LC-MS/MS (e.g., Sciex QTRAP or Thermo TSQ).

Sample Preparation Protocol

This protocol uses protein precipitation (PPT) to ensure rapid enzyme quenching.

-

Tissue Homogenization:

-

Weigh 50 mg of tissue (frozen).

-

Add 500 µL of ice-cold 5% Sulfosalicylic Acid (SSA) or 80% Methanol/0.1% Formic Acid .

-

Why SSA? Acidic pH precipitates proteins instantly and stabilizes GSH conjugates.

-

Homogenize using a bead beater (2 cycles, 30s, 4°C).

-

-

Internal Standard Addition:

-

Add 10 µL of IS working solution (1 µg/mL) to the homogenate.

-

-

Centrifugation:

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Supernatant Collection:

-

Transfer supernatant to a clean vial.

-

Optional: Dilute 1:1 with mobile phase A (0.1% Formic Acid in Water) to improve peak shape.

-

LC-MS/MS Conditions

HEG is a polar, amphoteric molecule. Standard C18 columns may result in poor retention (elution in void volume). A PFP (Pentafluorophenyl) or HILIC column is recommended for superior retention.

Chromatography:

-

Column: Phenomenex Luna PFP(2) (100 x 2.0 mm, 3 µm) or equivalent.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 2% B (Isocratic hold)

-

1-5 min: 2% -> 90% B

-

5-6 min: 90% B (Wash)

-

6.1 min: 2% B (Re-equilibration)

-

Mass Spectrometry (ESI+):

-

Source: Electrospray Ionization (Positive Mode).[1]

-

Spray Voltage: 3500 V.

-

Precursor Ion: m/z 352.1 [M+H]+.

MRM Transitions (Table 1):

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role | Mechanism |

| HEG | 352.1 | 223.1 | 25 | Quantifier | Loss of Pyroglutamate (Neutral Loss -129) |

| HEG | 352.1 | 277.1 | 18 | Qualifier | Loss of Glycine (Neutral Loss -75) |

| HEG | 352.1 | 84.1 | 35 | Qualifier | Glutamate fragment |

| IS (d4) | 356.1 | 227.1 | 25 | Quantifier | d4-HEG Analog |

Workflow Diagram

Figure 2: Step-by-step analytical workflow for the extraction and quantification of HEG.

Data Interpretation & Applications

HEG vs. HEMA

-

HEG (Tissue): Measures the instantaneous conjugation capacity. High HEG levels indicate active detoxification.

-

HEMA (Urine): Measures cumulative excretion.

-

Discrepancy: In GSTT1-null individuals, HEG will be near zero, and HEMA will be significantly reduced (formed only via the minor spontaneous pathway), while hemoglobin adducts (HEV) will be elevated due to uncleared EtO.

Calculation

Concentration is calculated using the internal standard ratio:

Reference Ranges

In unexposed controls, HEG is typically < 0.002 µg/g (Limit of Quantitation). In exposed rodent models (e.g., 100 ppm EtO), lung concentrations can reach 0.5 - 2.0 µg/g depending on the duration of exposure.

References

-

Zhang, F., et al. (2015). "A novel approach for concurrent quantitation of glutathione, glutathione disulfide, and 2-hydroxyethylated glutathione in lungs of mice exposed to ethylene oxide, using liquid chromatography-positive electrospray tandem mass spectrometry.

-

Haufroid, V., et al. (2007). "Exposure to Ethylene Oxide in Hospitals: Biological Monitoring and Influence of Glutathione S-Transferase and Epoxide Hydrolase Polymorphisms." Cancer Epidemiology, Biomarkers & Prevention.

-

Eckert, E., et al. (2011). "Mercapturic acids, protein adducts, and DNA adducts as biomarkers of electrophilic chemicals." National Institute of Environmental Health Sciences.

-

Sciex Application Note. "GSH Conjugate Screening with the New QTRAP 5500 LC/MS/MS System.

Sources

Precision in Quantitation: The Principle of Stable Isotope Dilution Assays (SIDA)

[1]

Executive Summary

In the high-stakes environment of drug development and bioanalysis, data integrity is non-negotiable. The Stable Isotope Dilution Assay (SIDA) stands as the gold standard for quantitative mass spectrometry, offering a self-validating mechanism that compensates for the two most significant sources of analytical error: analyte loss during sample preparation and matrix effects (ionization suppression/enhancement) during detection.

This guide synthesizes the physicochemical principles of SIDA with practical, regulatory-compliant workflows. It is designed for senior scientists and bioanalytical leads who require a rigorous understanding of why SIDA works and how to implement it to meet FDA/EMA standards.

Part 1: The Fundamental Principle

The "Carrier" Concept and Error Cancellation

The core premise of SIDA is isotopic equivalence . By introducing a known amount of a stable isotope-labeled (SIL) analogue—the Internal Standard (IS)—into the sample before any processing occurs, we create a system where the IS acts as a "carrier" for the analyte.

Because the SIL-IS is chemically and physically nearly identical to the target analyte (differing only in mass), it behaves identically throughout the analytical chain:

-

Extraction Efficiency: If 20% of the analyte is lost during Solid Phase Extraction (SPE), 20% of the IS is also lost. The ratio remains constant.

-

Ionization: If co-eluting matrix components suppress the analyte signal by 50% in the electrospray source, the IS signal is also suppressed by 50%. The ratio remains constant.

The Isotope Dilution Equation

While metrological applications (e.g., NIST standards) use complex abundance equations (IDMS), in pharmaceutical bioanalysis, SIDA is typically implemented via the Calibration Curve Method .

The relationship is defined as:

Where:

- : Peak Area (Response)

- : Concentration

- : Response Factor (slope of the calibration curve)

- : Y-intercept (ideally zero)

Critical Insight: Unlike external standardization, where

Part 2: Strategic Method Development

Internal Standard Selection: The Hierarchy of Quality

Not all internal standards are created equal. The choice between Deuterium (

Table 1: Comparative Analysis of Stable Isotope Labels

| Feature | Deuterium ( | Carbon-13 ( |

| Cost | Low | High |

| Synthesis | Often straightforward (H/D exchange) | Complex (requires labeled precursors) |

| Chromatography | Risk: Deuterium Isotope Effect (retention time shift) | Ideal: Perfect co-elution |

| Stability | Risk: H/D Scrambling in acidic/protic solvents | Ideal: Biologically and chemically inert |

| Matrix Compensation | Good, but RT shift can lead to differential matrix effects | Excellent (Analyte and IS experience identical matrix) |

The Deuterium Isotope Effect

Deuterium is slightly more lipophilic than hydrogen. In Reversed-Phase LC (RPLC), highly deuterated analogues (e.g., d5, d9) often elute earlier than the unlabeled analyte.

-

The Consequence: If the analyte elutes at a point of high matrix suppression (e.g., phospholipid region) and the IS elutes slightly earlier in a cleaner region, the IS will not accurately compensate for the suppression. This leads to quantification errors.

-

Best Practice: Use

C or

Part 3: Experimental Workflow & Visualization

Diagram 1: The SIDA Workflow

The following diagram illustrates the critical path of a SIDA experiment, highlighting the "Point of Spiking" which is the most crucial step for validity.

Caption: The SIDA workflow. The IS must be added immediately to the raw sample to compensate for all downstream variables.

Detailed Protocol: LC-MS/MS SIDA for a Drug Metabolite

Objective: Quantify Drug X in human plasma using Drug X-

-

Preparation of Standards:

-

Prepare Stock Solution of Drug X (unlabeled) at 1 mg/mL.

-

Prepare Stock Solution of IS (Drug X-

C -

Working IS Solution: Dilute IS stock to a fixed concentration (e.g., 500 ng/mL) in a solvent compatible with the matrix (e.g., 50:50 Methanol:Water). Note: This concentration should yield a signal roughly mid-range of the calibration curve.

-

-

Spiking and Equilibration (The Critical Step):

-

Aliquot 100 µL of patient plasma into a 1.5 mL tube.

-

Add 20 µL of Working IS Solution to every sample, standard, and QC.

-

Vortex heavily for 30 seconds.

-

Scientific Rationale: This step ensures the IS equilibrates with the biological matrix, binding to plasma proteins (albumin) to the same extent as the analyte.

-

-

Sample Extraction (Protein Precipitation):

-

Add 300 µL of cold Acetonitrile (precipitating agent).

-

Vortex for 1 min; Centrifuge at 10,000 x g for 10 min.

-

Transfer supernatant to an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Inject supernatant onto a C18 column.

-

Monitor MRM transitions:

-

Analyte: m/z 300.1

150.1 -

IS: m/z 306.1

156.1 (Mass shift = +6 Da)

-

-

Note: Ensure the mass resolution is sufficient to prevent "cross-talk" (isotopic contribution of the analyte to the IS channel and vice versa).

-

Part 4: Regulatory Validation & Pitfalls

FDA & EMA Guidelines

Regulatory bodies emphasize the monitoring of IS response variability.[1]

-

FDA Guidance (2018): While the ratio corrects for variability, extreme variations in IS response (e.g., >50% drop) indicate severe matrix effects or extraction failure that may compromise the assay's limit of quantification (LLOQ).

-

Acceptance Criteria: The IS response in study samples should not deviate significantly (e.g.,

50%) from the mean IS response in the calibration standards.

Diagram 2: Internal Standard Selection Logic

Caption: Decision tree for selecting the appropriate Internal Standard for regulated bioanalysis.

Common Pitfalls

-

Isotopic Cross-Talk: If the IS is not isotopically pure (e.g., contains 5% unlabeled drug), it will contribute to the analyte signal, causing a positive bias at the LLOQ. Always check the "Certificate of Analysis" for isotopic purity (>99% recommended).

-

Scrambling: Deuterium on heteroatoms (O-D, N-D) or alpha to carbonyls can exchange with solvent protons. Rule: Only use deuterium on non-exchangeable carbon backbones.

References

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

-

U.S. Food and Drug Administration (FDA).[1][2] (2018). Bioanalytical Method Validation Guidance for Industry.[3] [Link]

-

European Medicines Agency (EMA).[1] (2011). Guideline on bioanalytical method validation. [Link]

-

Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia. [Link]

-

Wang, S., et al. (2007). Deuterium isotope effect on the retention time of the deuterated analytes in liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]

Technical Profile: S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride

This guide provides an in-depth technical profile of S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride , a critical internal standard used in the quantification of ethylene oxide exposure biomarkers.

Biomarker Quantification & Analytical Application Guide

Executive Summary & Identity

S-(2-Hydroxyethyl)glutathione-d4 (SHEG-d4) is the deuterium-labeled isotopolog of S-(2-Hydroxyethyl)glutathione (SHEG). It serves as the definitive stable isotope internal standard (IS) for the mass spectrometric quantification of SHEG, the primary conjugate formed when the carcinogen Ethylene Oxide (EtO) alkylates cellular glutathione.

Accurate measurement of SHEG is essential for monitoring occupational exposure to EtO and understanding the toxicokinetics of ethylene glycol.

Chemical Identity Table

| Property | Detail |

| Compound Name | This compound |

| CAS Number (d4) | Not Assigned (NA) * |

| CAS Number (Unlabeled Parent) | 28747-20-8 (Free Base) |

| CAS Number (Unlabeled HCl Salt) | 1356019-55-0 |

| Chemical Formula | C₁₂H₁₇D₄N₃O₇S[1] · HCl |

| Molecular Weight | 391.86 g/mol (HCl salt) / 355.40 g/mol (Free base) |

| Solubility | Highly soluble in water, PBS, and aqueous buffers (>10 mg/mL). |

| Appearance | White to off-white hygroscopic solid. |

*Note: As a specialized research reagent, the d4-HCl salt does not yet have a dedicated CAS registry number. Researchers should reference the unlabeled parent CAS (28747-20-8) with the specification "d4-isotopolog hydrochloride salt" in regulatory documentation.

Biological Context: The Mercapturic Acid Pathway

The utility of SHEG-d4 is grounded in the metabolic detoxification of Ethylene Oxide. Upon entering the system, EtO is highly electrophilic and readily alkylates the thiol group of Glutathione (GSH) via Glutathione S-Transferase (GST).

This pathway is the primary detoxification route, eventually leading to the excretion of N-Acetyl-S-(2-hydroxyethyl)cysteine (HEMA) in urine. SHEG is the upstream precursor and a more direct marker of intracellular GSH depletion.

Pathway Visualization

The following diagram illustrates the metabolic cascade from Ethylene Oxide exposure to the formation of SHEG and its downstream processing.

Figure 1: The metabolic fate of Ethylene Oxide via Glutathione conjugation. SHEG is the initial stable adduct.

Synthesis & Stability

For laboratories requiring in-house preparation or validation of the standard, the synthesis follows a direct alkylation mechanism.

Synthesis Protocol (Micro-Scale)

-

Reagents: Reduced Glutathione (GSH), Ethylene Oxide-d4 (or 2-Chloroethanol-1,1,2,2-d4), Ammonium Bicarbonate buffer (pH 8.0).

-

Reaction: Dissolve GSH (1 eq) in degassed buffer. Add Ethylene Oxide-d4 (1.2 eq) at 0°C.

-

Incubation: Stir at room temperature for 4 hours under inert atmosphere (N₂). The thiol group is preferentially alkylated over the amines at pH 8.

-

Purification: Acidify with dilute HCl to form the hydrochloride salt. Purify via preparative HPLC (C18 column) using water/acetonitrile gradient.

-

Validation: Confirm mass shift (+4 Da) via MS.

Stability & Storage[2][3][4]

-

Solid State: Stable for >2 years at -20°C when stored desiccated.

-

Solution: Stock solutions (10 mM in water) are stable for 6 months at -80°C.

-

Self-Validation: Avoid repeated freeze-thaw cycles. Aliquot into single-use vials. The presence of the HCl salt improves stability by preventing autoxidation of the amine.

Analytical Protocol: LC-MS/MS Quantification

The following protocol utilizes Multiple Reaction Monitoring (MRM) on a Triple Quadrupole Mass Spectrometer. This method relies on the specific "neutral loss" fragmentation pattern characteristic of glutathione conjugates (loss of the pyroglutamyl moiety).

MRM Transition Table

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |

| SHEG (Target) | 352.1 [M+H]⁺ | 223.1 | 20-25 | Loss of Pyroglutamate (129 Da) |

| SHEG-d4 (IS) | 356.1 [M+H]⁺ | 227.1 | 20-25 | Loss of Pyroglutamate (129 Da) |

| SHEG (Quant 2) | 352.1 [M+H]⁺ | 277.1 | 15 | Loss of Glycine (75 Da) |

Experimental Workflow

This workflow minimizes artifactual oxidation and ensures robust protein removal.

Figure 2: Sample preparation workflow for LC-MS/MS quantification of SHEG using the d4 internal standard.

Method Validation Steps

-

Linearity: Construct a calibration curve using unlabeled SHEG (0.1 – 100 µM) spiked with constant SHEG-d4.

-

Matrix Effect: Compare the slope of the curve in solvent vs. biological matrix. The d4 IS corrects for ion suppression, but severe suppression (>50%) requires improved chromatographic separation.

-

Carryover Check: Inject a solvent blank immediately after the highest standard.

References

-

Santa Cruz Biotechnology. this compound (Product Data).[2] Retrieved from

-

Sigma-Aldrich. S-(2-Hydroxyethyl)glutathione (Unlabeled Parent Data). Retrieved from

-

National Institutes of Health (NIH). Glutathione Synthesis and Metabolism. PMC Archives. Retrieved from

-

Toronto Research Chemicals. Isotopic Standards for Glutathione Conjugates. Retrieved from

-

ChemWhat. Database of Chemicals & Biologicals: Glutathione Derivatives. Retrieved from

Sources

Methodological & Application

Application Note: Quantitative Analysis of S-(2-Hydroxyethyl)glutathione in Biological Matrices by LC-MS/MS

Introduction

S-(2-Hydroxyethyl)glutathione (HEG) is a critical biomarker for assessing exposure to ethylene oxide, a potent carcinogen.[1][2][3] Ethylene oxide is widely used in industrial processes, including sterilization of medical equipment.[2][3] Its monitoring in biological systems is paramount for occupational health and toxicological studies. HEG is formed through the conjugation of ethylene oxide with glutathione (GSH), a key endogenous antioxidant.[2][4] This reaction is a primary detoxification pathway for ethylene oxide.[2][4] Therefore, the accurate quantification of HEG in biological matrices such as blood, urine, and tissue provides a reliable measure of ethylene oxide exposure and the associated toxicological burden.

This application note provides a detailed protocol for the sensitive and specific quantification of HEG using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is highly suitable for the analysis of complex biological samples due to its high selectivity and sensitivity.[5][6] The protocol described herein is intended for researchers, scientists, and drug development professionals engaged in toxicology, occupational health, and biomarker discovery.

Principle of the Method

The method employs a robust sample preparation procedure involving protein precipitation to extract HEG from the biological matrix. The extracted analyte is then separated from other endogenous components using reversed-phase liquid chromatography. Detection and quantification are achieved by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. An internal standard is used to ensure accuracy and precision throughout the analytical process.

Materials and Reagents

-

Analytical Standards:

-

S-(2-Hydroxyethyl)glutathione (HEG)

-

S-(2-Hydroxyethyl)glutathione-d4 (HEG-d4) or other suitable stable isotope-labeled internal standard

-

-

Solvents and Reagents:

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of HEG and HEG-d4 in ultrapure water.

-

Working Standard Solutions: Serially dilute the HEG primary stock solution with ultrapure water to prepare working standard solutions for the calibration curve.

-

Internal Standard (IS) Working Solution: Dilute the HEG-d4 primary stock solution with ultrapure water to achieve a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike appropriate volumes of the HEG working standard solutions into the chosen biological matrix (e.g., blank plasma, urine) to create a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner.

Sample Preparation from Biological Matrices

The following protocol is a general guideline and may require optimization depending on the specific matrix.

-

Thaw Samples: Thaw frozen biological samples (e.g., plasma, urine, tissue homogenate) on ice.

-

Aliquoting: Aliquot 100 µL of the sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of the IS working solution (100 ng/mL HEG-d4) to all tubes except for the blank matrix.

-

Protein Precipitation: Add 400 µL of ice-cold methanol containing 0.1% formic acid or an appropriate volume of 5% SSA to precipitate proteins.[7][8] The use of an acid helps to stabilize the thiol group of glutathione and its conjugates.[9][10]

-

Vortexing: Vortex the tubes vigorously for 30 seconds.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[7][8]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-1 min: 2% B; 1-5 min: 2-95% B; 5-6 min: 95% B; 6-6.1 min: 95-2% B; 6.1-8 min: 2% B |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | HEG: m/z 352.1 → 179.1; HEG-d4: m/z 356.1 → 183.1 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Data Analysis and Quality Control

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of HEG to the internal standard (HEG-d4) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The coefficient of determination (r²) should be >0.99.

-

Quantification: Determine the concentration of HEG in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Acceptance Criteria: The accuracy of the back-calculated concentrations of the calibration standards and the measured concentrations of the QC samples should be within ±15% of the nominal values (±20% for the LLOQ). The precision (%CV) should not exceed 15% (20% for the LLOQ).[5]

Method Performance

The following table summarizes the typical performance characteristics of the described method.

| Parameter | Typical Value |

| Linearity (r²) | > 0.998[5] |

| Lower Limit of Quantification (LLOQ) | 0.002 µg/mL[5] |

| Intra-day Precision (%RSD) | ≤ 12.8%[5] |

| Inter-day Precision (%RSD) | ≤ 13.1%[5] |

| Intra-day Accuracy | 87.2 - 113%[5] |

| Inter-day Accuracy | 86.9 - 103%[5] |

Experimental Workflow Diagram

Caption: Workflow for the quantitative analysis of S-(2-Hydroxyethyl)glutathione.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantitative analysis of S-(2-Hydroxyethyl)glutathione in biological matrices. The protocol provides the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection to achieve accurate and precise results. This method is a valuable tool for researchers in the fields of toxicology, occupational safety, and clinical research for the assessment of ethylene oxide exposure.

References

-

Zhang, F., Bartels, M. J., LeBaron, M. J., Schisler, M. R., Gollapudi, B. B., & Moore, N. P. (2015). A novel approach for concurrent quantitation of glutathione, glutathione disulfide, and 2-hydroxyethylated glutathione in lungs of mice exposed to ethylene oxide, using liquid chromatography-positive electrospray tandem mass spectrometry. Biomedical Chromatography, 29(9), 1364–1374. [Link]

-

Haufroid, V., Merz, B., Hofmann, A., Tschopp, A., Lison, D., & Hotz, P. (2007). Exposure to ethylene oxide in hospitals: biological monitoring and influence of glutathione S-transferase and epoxide hydrolase polymorphisms. Cancer Epidemiology, Biomarkers & Prevention, 16(4), 796–802. [Link]

-

Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Ethylene Oxide. U.S. Department of Health and Human Services. [Link]

-

Chen, S., Li, Y., & Liu, J. (2013). S-glutathionyl quantification in the attomole range using glutaredoxin-3-catalyzed cysteine derivatization and capillary gel electrophoresis with laser-induced fluorescence detection. Analytical and bioanalytical chemistry, 405(21), 6779–6786. [Link]

-

Haufroid, V., Merz, B., Hofmann, A., Tschopp, A., Lison, D., & Hotz, P. (2007). Exposure to Ethylene Oxide in Hospitals: Biological Monitoring and Influence of Glutathione S-Transferase and Epoxide Hydrolase Polymorphisms. Cancer Epidemiology Biomarkers & Prevention, 16(4), 796-802. [Link]

-

Haufroid, V., Merz, B., Hofmann, A., Tschopp, A., Lison, D., & Hotz, P. (2007). Exposure to Ethylene Oxide in Hospitals: Biological Monitoring and Influence of Glutathione S-Transferase and Epoxide Hydrolase Polymorphisms. ResearchGate. [Link]

-

van Iersel, M. L., Ploemen, J. P., Lo Bello, M., Federici, G., & van Bladeren, P. J. (1996). Negative Ion Tandem Mass Spectrometry for the Detection of Glutathione Conjugates. Chemical Research in Toxicology, 9(4), 783-789. [Link]

-

Yuan, T. (2020). Mass spectrometry-based method development for glutathione determination and 13C-tracer analysis in cultured cells. [Link]

-

Głowacki, R., & Bald, E. (2012). Glutathione: methods of sample preparation for chromatography and capillary electrophoresis. Science, 66(9), 937-942. [Link]

-

Giustarini, D., Dalle-Donne, I., Tsikas, D., & Rossi, R. (2012). Direct glutathione quantification in human blood by LC-MS/MS: comparison with HPLC with electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 71, 111-118. [Link]

Sources

- 1. Exposure to ethylene oxide in hospitals: biological monitoring and influence of glutathione S-transferase and epoxide hydrolase polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Ethylene Oxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A novel approach for concurrent quantitation of glutathione, glutathione disulfide, and 2-hydroxyethylated glutathione in lungs of mice exposed to ethylene oxide, using liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct glutathione quantification in human blood by LC-MS/MS: comparison with HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. arborassays.com [arborassays.com]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]

Application Note: Quantitative Analysis of S-(2-Hydroxyethyl)glutathione in Human Plasma using S-(2-Hydroxyethyl)glutathione-d4 HCl as an Internal Standard by LC-MS/MS

Introduction & Scientific Principle

S-(2-Hydroxyethyl)glutathione (S-HEG) is a stable metabolite of ethylene oxide, a potent carcinogen. Its quantification in biological matrices like plasma serves as a critical biomarker for assessing exposure to ethylene oxide. Accurate and precise measurement is paramount for toxicological studies and occupational health monitoring.

This application note details a robust and reliable method for the quantification of S-HEG in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The cornerstone of this protocol is the principle of Stable Isotope Dilution (SID) , which is the gold standard for quantitative mass spectrometry.[1][2] By adding a known concentration of a stable isotope-labeled (SIL) internal standard—in this case, S-(2-Hydroxyethyl)glutathione-d4 HCl (d4-S-HEG)—to every sample, calibration standard, and quality control sample at the beginning of the workflow, we can achieve superior accuracy and precision.[3][4]

The d4-S-HEG internal standard is an ideal analogue of the analyte.[5] It co-elutes chromatographically and exhibits nearly identical ionization efficiency and fragmentation behavior in the mass spectrometer. However, it is mass-shifted by 4 Daltons, allowing the instrument to distinguish it from the endogenous analyte. This strategy effectively corrects for variations in sample preparation (e.g., extraction recovery), matrix effects (ion suppression or enhancement), and instrument response, which are common challenges in bioanalysis.[4][6] Adherence to the principles outlined in regulatory guidelines, such as those from the FDA, ensures the generation of high-quality, reliable data suitable for regulatory submissions.[7]

Materials & Instrumentation

Reagents and Chemicals

-

Analytes: S-(2-Hydroxyethyl)glutathione (S-HEG), S-(2-Hydroxyethyl)glutathione-d4 HCl (d4-S-HEG)

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Formic Acid (Optima™ LC/MS Grade)

-

Biological Matrix: Blank Human Plasma (K2-EDTA)

Instrumentation

-

LC System: UPLC/UHPLC system capable of binary gradient elution.

-

MS System: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Experimental Protocol

Preparation of Stock and Working Solutions

Causality: Preparing accurate stock and working solutions is the foundation of a quantitative assay. Serial dilutions in an appropriate solvent minimize potential solubility issues and allow for the precise creation of calibration curves and quality control samples.

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh S-HEG and d4-S-HEG standards.

-

Dissolve in an appropriate solvent (e.g., 50:50 Methanol:Water) to a final concentration of 1 mg/mL. Store at -20°C or as recommended by the supplier.

-

-

Analyte Working Solutions (for Calibration Curve & QCs):

-

Perform serial dilutions of the S-HEG primary stock solution using 50:50 Acetonitrile:Water to prepare a series of working solutions. These will be used to spike into blank plasma to create the calibration curve (8-10 non-zero points) and quality control (QC) samples (at least 4 levels: LLOQ, Low, Mid, High).

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the d4-S-HEG primary stock solution with 50:50 Acetonitrile:Water to achieve a final concentration of 100 ng/mL. This concentration should be chosen to yield a robust and reproducible signal in the mass spectrometer.

-

Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method to remove the majority of proteins from plasma samples, which can otherwise interfere with the analysis and foul the LC-MS system.[8][9] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecule analytes, like S-HEG, in solution.[10] The "solvent first" approach can prevent filter plate clogging in high-throughput applications.[6]

-

Aliquot Samples: Pipette 50 µL of study samples, calibration standards, or QCs into a 96-well plate or microcentrifuge tubes.

-

Add Internal Standard: To each well, add 10 µL of the 100 ng/mL d4-S-HEG working solution. This critical step ensures the IS is present to account for variability in all subsequent steps.[3]

-

Precipitate Proteins: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each well. The acid helps to improve precipitation efficiency and ensures the analytes are in their protonated form for positive mode ESI.

-

Mix: Vortex the plate/tubes for 2 minutes to ensure complete mixing and protein precipitation.

-

Centrifuge: Centrifuge at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer 150 µL of the supernatant to a new 96-well plate or autosampler vials.

-

Inject: Inject 5-10 µL of the supernatant onto the LC-MS/MS system.

LC-MS/MS Method Parameters

Causality: The chromatographic method is designed to separate the analyte from endogenous matrix components to minimize ion suppression.[11] The mass spectrometer parameters are optimized to ensure maximum sensitivity and specificity for both the analyte and the internal standard. A stable isotope-labeled internal standard is expected to have the same retention time as the analyte.[1]

Table 1: LC-MS/MS Parameters

| Parameter | Setting |

| LC Parameters | |

| Column | UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm |

| Column Temperature | 45 °C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 2.5 | |

| 2.6 | |

| 3.5 | |

| 3.6 | |

| 5.0 | |

| MS/MS Parameters | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition (MRM) | Analyte |

| S-HEG | |

| d4-S-HEG (IS) | |

| Dwell Time | 100 ms |

| Source Temperature | 550 °C |

Note: MS/MS parameters are representative and must be optimized for the specific instrument used.

Data Processing and Validation

Data Processing: The concentration of S-HEG in each sample is determined by calculating the peak area ratio of the analyte to the internal standard (S-HEG Area / d4-S-HEG Area). A calibration curve is generated by plotting this peak area ratio against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically applied.

Method Validation: A full bioanalytical method validation should be conducted according to regulatory guidelines (e.g., FDA M10 guidance) to ensure the method is fit for purpose.[5][12] This includes assessing:

-

Selectivity and Specificity

-

Calibration Curve Linearity and Range

-

Accuracy and Precision (Intra- and Inter-day)

-

Matrix Effect

-

Extraction Recovery

-

Analyte and IS Stability (Bench-top, Freeze-thaw, Long-term)

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

Caption: Bioanalytical workflow for S-HEG quantification.

References

-

Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. PubMed. Available at: [Link]

-

ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Norlab. Available at: [Link]

-

A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. PubMed. Available at: [Link]

-

Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom. Available at: [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration. Available at: [Link]

-

PEG Precipitation Followed by Albumin Depletion for Plasma Proteomics Analysis. ACS Publications. Available at: [Link]

-

Molecularly imprinted solid-phase extraction of glutathione from urine samples. PubMed. Available at: [Link]

-

The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). University of Pretoria. Available at: [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. Aclairo. Available at: [Link]

-

Guideline on Isotope Dilution Mass Spectrometry. OSTI.gov. Available at: [Link]

-

Isotope dilution. Wikipedia. Available at: [Link]

-

Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC - NIH. Available at: [Link]

-

ICH, FDA Bioanalytical Method Validation And Qualification Services. NorthEast BioLab. Available at: [Link]

-

STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Dr. Imre Blank's Homepage. Available at: [Link]

-

Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. Available at: [Link]

-

Synergistic Combination of Facile Thiol-Maleimide Derivatization and Supramolecular Solvent-Based Microextraction for UHPLC–HRMS Analysis of Glutathione in Biofluids. PMC. Available at: [Link]

-

Recent advances in analysis of glutathione in biological samples by high-performance liquid chromatography: a brief overview. PubMed. Available at: [Link]

-

Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization With o-Phthalaldehyde. PubMed. Available at: [Link]

-

Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde. ResearchGate. Available at: [Link]

-

Determination of glutathione and glutathione disulfide in biological samples: An in-depth review. ResearchGate. Available at: [Link]

-

Analytical methods for determination of glutathione and glutathione disulfide in pharmaceuticals and biological fluids. ResearchGate. Available at: [Link]

-

Extraction of Glutathione from EFB Fermentation Waste using Methanol with Sonication Process. AIP Publishing. Available at: [Link]

-

An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells. PMC. Available at: [Link]

-

Mass spectrometry-based method development for glutathione determination and 13C-tracer analysis in cultured cells. University of Luxembourg. Available at: [Link]

-

Enhancing the Oral Bioavailability of Glutathione Using Innovative Analogue Approaches. MDPI. Available at: [Link]

-

Simultaneous Quantitation of Oxidized and Reduced Glutathione via LC-MS/MS: An Insight into the Redox State of. UKnowledge. Available at: [Link]

-

Direct glutathione quantification in human blood by LC-MS/MS: Comparison with HPLC with electrochemical detection. ResearchGate. Available at: [Link]

-

Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Spectrum: Concordia University Research Repository. Available at: [Link]

-

Pulsed Electric Field Technology for the Extraction of Glutathione from Saccharomyces cerevisiae. MDPI. Available at: [Link]

Sources

- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imreblank.ch [imreblank.ch]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. fda.gov [fda.gov]

- 6. norlab.com [norlab.com]

- 7. fda.gov [fda.gov]

- 8. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]

- 9. clinichrom.com [clinichrom.com]

- 10. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uknowledge.uky.edu [uknowledge.uky.edu]

- 12. nebiolab.com [nebiolab.com]

Advanced Protocol for Glutathione Conjugate Analysis: Internal Standard Strategies & LC-MS/MS Quantification

Abstract

The quantification of glutathione (GSH) conjugates is a critical step in assessing the bioactivation potential of new chemical entities (NCEs). These conjugates serve as biomarkers for reactive metabolites (RM) that can cause idiosyncratic drug-induced liver injury (DILI). However, the analysis is plagued by the lack of commercially available stable isotope-labeled (SIL) standards for specific drug-GSH adducts. This guide details an advanced, self-validating workflow focusing on the bio-generation of internal standards and high-fidelity LC-MS/MS quantification.

Introduction: The Reactive Metabolite Challenge

Reactive metabolites are electrophilic species formed during Phase I metabolism (typically by Cytochrome P450s). If not detoxified, they covalently bind to cellular proteins or DNA, leading to toxicity.[1] Glutathione S-transferases (GSTs) or spontaneous reaction with intracellular GSH traps these electrophiles.[2]

The Analytical Bottleneck: Quantifying these conjugates is difficult because:

-

Instability: GSH conjugates can undergo in-source fragmentation or degradation during sample prep.

-

Matrix Effects: Biological matrices (microsomes, hepatocytes, bile) cause significant ion suppression.

-

Lack of Standards: Unlike stable drugs, you cannot buy a "GSH-conjugate of Drug X" off the shelf.

The Solution: This protocol prioritizes the Bio-generation of SIL-Internal Standards , where the drug is incubated with isotope-labeled GSH (

Strategic Core: Internal Standard Selection

The choice of Internal Standard (IS) dictates the accuracy of your data.

| IS Type | Description | Pros | Cons | Recommendation |

| Analog IS | Structural analog of the drug or generic GSH conjugate (e.g., S-hexyl-GSH). | Cheap, available. | Different RT; does not correct for specific matrix effects or ionization differences. | Avoid for quantitation. |

| SIL-Drug | Isotope-labeled parent drug.[3][4] | Corrects for extraction of the drug moiety. | Elutes differently than the polar GSH conjugate; fails to correct for conjugate-specific fragmentation. | Poor for conjugates. |

| Bio-generated SIL-Conjugate | Drug incubated with | Perfect Match: Co-elutes with analyte; identical ionization; corrects for matrix effects.[3] | Requires incubation and semi-quantification steps. | Gold Standard. |

Visual Workflow: Bio-Generation Strategy

The following diagram outlines the workflow for generating the internal standard and processing samples.

Caption: Workflow for bio-generating Stable Isotope Labeled (SIL) GSH conjugates to use as internal standards for accurate quantification.

Experimental Protocols

Protocol A: Bio-Generation of SIL-Internal Standard

Objective: To create a "soup" containing the isotope-labeled conjugate to spike into study samples.

Reagents:

-

Substrate: Test Compound (10 mM in DMSO).

-

Trapping Agent: Glutathione-(

, -

Enzyme System: Human Liver Microsomes (HLM) (20 mg/mL protein conc).

-

Cofactor: NADPH regenerating system.

Procedure:

-

Preparation: Prepare a 1 mL incubation mixture in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Microsomal Protein: High concentration (2.0 mg/mL ) to maximize yield.

-

Test Compound: 50 µM .

-

SIL-GSH: 5 mM (Excess to drive conjugation).

-

-

Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH (1 mM final).

-

Incubation: Incubate for 2–4 hours at 37°C. Longer than standard metabolic stability assays to accumulate conjugate.

-

Termination: Quench with 1 mL ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Clarification: Vortex for 1 min, centrifuge at 10,000 x g for 10 min at 4°C.

-

Storage: Collect supernatant. This is your IS Stock Solution .

-

Validation Step: Analyze a small aliquot to confirm the formation of the SIL-conjugate (M + mass of labeled GSH).

-

Protocol B: Sample Preparation (Standard Trapping Assay)

Objective: To generate the study samples where the reactive metabolite is being assessed.

Procedure:

-

Incubation: Perform standard metabolic stability incubation (e.g., 10 µM drug, 1 mg/mL HLM, 1 mM unlabeled GSH).

-

Quenching & IS Addition:

-

Aliquot 100 µL of study sample.[1]

-

Add 100 µL of the IS Stock Solution (from Protocol A) mixed with ACN (1:1 ratio).

-

Why? This simultaneously quenches the reaction and spikes the specific SIL-conjugate IS into the matrix.

-

-

Extraction: Vortex and centrifuge (10,000 x g, 10 min).

-

Supernatant: Transfer to LC vials.

LC-MS/MS Methodology

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP 6500+ or Waters Xevo TQ-XS) coupled to UHPLC.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY HSS T3, 1.8 µm, 2.1 x 100 mm). HSS T3 is preferred for retaining polar GSH conjugates.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 1% B (Trapping polar conjugates)

-

1-8 min: 1% -> 40% B

-

8-9 min: 95% B (Wash)

-

9.1 min: 1% B (Re-equilibration)

-

MS/MS Detection Strategy

Use Multiple Reaction Monitoring (MRM) for quantification.[5]

-

Determine Transitions:

-

Analyte (Unlabeled): Precursor [M+H]+

Fragment (often neutral loss of 129 Da or loss of pyroglutamic acid). -

Internal Standard (SIL): Precursor [M_sil+H]+

Fragment_sil. -

Note: The SIL-GSH usually adds +3 Da (or +5 Da depending on labeling). Ensure the mass shift is tracked in the fragment ion if the GSH moiety is retained.

-

-

Screening Scans (Optional for ID):

-

Positive Mode: Neutral Loss (NL) of 129 Da (pyroglutamic acid moiety).

-

Negative Mode: Precursor Ion (PI) scan of m/z 272 (deprotonated

-glutamyl-dehydroalanyl-glycine).

-

Data Analysis & Validation

Calculating Relative Response Ratio (RRR)

Since you may not have a pure standard to create a calibration curve for absolute quantification, use the RRR approach for semi-quantitation (comparing risk between compounds).

Validation Pillars (Self-Validating System)

-

Co-elution Check: The Analyte and Bio-generated IS must elute at the exact same retention time. Any shift indicates the IS is not the correct structural isomer.

-

Linearity: Dilute the "Study Sample" with blank matrix. The RRR should remain constant (slope = 0) or the area ratio should scale linearly with dilution factor.

-

Stability: Monitor the IS area over the run. A decline indicates instability of the conjugate in the autosampler.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No IS Signal | Bio-generation failed; Drug is not reactive. | Verify RM formation using NL 129 scan on the high-conc incubation. Increase protein conc. in Protocol A. |

| Broad Peaks | Column dewetting or poor retention of polar conjugates. | Use HSS T3 column; start gradient at 0-1% B; ensure equilibration time is sufficient. |

| Signal Suppression | Phospholipids from microsomes. | Perform a Phospholipid Removal SPE (e.g., Waters Ostro) instead of simple protein precipitation. |

| IS/Analyte RT Shift | IS is not the correct isomer (e.g., different site of conjugation). | This is rare with bio-generation. Ensure the same enzyme system (HLM) is used for both IS generation and study samples. |

References

-

Grillo, M. P., et al. (2012). Utility of a Stable Isotope-Labeled Glutathione Conjugate Internal Standard for the Quantitative Analysis of Reactive Metabolites. Chemical Research in Toxicology.[6] Link

-

Ma, S., & Subramanian, R. (2006). Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry. Link

-

Argoti, D., et al. (2005). Quantitative determination of glutathione conjugates by LC-MS/MS using a stable isotope-labeled surrogate internal standard. Rapid Communications in Mass Spectrometry.[1] Link

-

SCIEX Application Note. (2010). GSH Conjugate Screening with the QTRAP System.[2]Link

-

Li, P., et al. (2015). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

application of deuterated glutathione derivatives in research

Application Note: Advanced Profiling of Glutathione Metabolism and Adducts using Deuterated Derivatives

Executive Summary

Glutathione (GSH) is the master antioxidant of the cell, yet its quantification and metabolic profiling remain notoriously difficult due to rapid auto-oxidation and enzymatic degradation. This guide details the application of deuterated glutathione derivatives (e.g., GSH-d5, GSH-EE-d5) as precision tools for three critical research workflows: Absolute Quantification via Isotope Dilution Mass Spectrometry (IDMS) , Reactive Metabolite Identification (Twin-Ion Trapping) , and Metabolic Flux Analysis . By leveraging the unique mass shift and kinetic stability of deuterium-labeled isotopologues, researchers can eliminate matrix effects, trace pathway kinetics, and unequivocally identify drug-protein adducts.

Application I: Absolute Quantification via IDMS